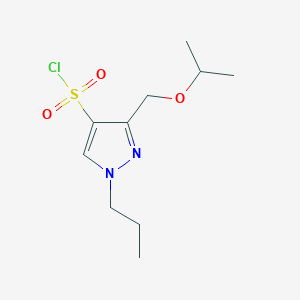
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an intriguing synthetic compound with potential applications across several scientific fields including chemistry, biology, medicine, and industry. The compound features a pyrazole ring—a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms—substituted with isopropoxymethyl, propyl, and sulfonyl chloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step chemical reactions:
Preparation of 3-isopropoxymethyl-1-propyl-1H-pyrazole: Begin with a pyrazole ring substitution using isopropyl alcohol and propyl halide under basic conditions.
Sulfonylation: React the resulting pyrazole derivative with chlorosulfonic acid under controlled temperature to introduce the sulfonyl chloride group. This must be performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial scale production optimizes the synthetic steps to ensure high yield and purity. This usually involves:
Efficient purification techniques like recrystallization or chromatography.
Stringent control of reaction parameters such as temperature, time, and reactant concentration.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The sulfonyl chloride can be reduced to the corresponding sulfonamide under reductive conditions.
Common Reagents and Conditions:
For Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) or in aprotic solvents.
For Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether.
Major Products Formed:
Substitution reactions yield corresponding sulfonamides or sulfonate esters.
Reduction reactions yield sulfonamides or thioethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules. It can also act as a coupling agent in organic synthesis.
Biology: Used in studies involving enzyme inhibition where sulfonyl chloride can react with enzyme active sites.
Medicine: Potential precursor in the development of pharmaceutical drugs, particularly those targeting enzyme-related diseases.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Comparison with Other Compounds:
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride vs 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: The former has an isopropyl group instead of a methyl group, potentially altering its reactivity and interaction with biological targets.
This compound vs 3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride: Here, the propyl group is replaced by a butyl group, which can affect the compound's solubility and steric interactions.
Vergleich Mit ähnlichen Verbindungen
3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide
By understanding the preparation, reactions, applications, and mechanism of action of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, researchers can better harness its potential across various scientific and industrial fields
Eigenschaften
IUPAC Name |
3-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-6-10(17(11,14)15)9(12-13)7-16-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIWHGCCLOQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














